molecular formula C22H26N2O3 B1613883 Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate CAS No. 898788-50-6

Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

Cat. No. B1613883
CAS RN: 898788-50-6
M. Wt: 366.5 g/mol
InChI Key: ZHOFBVKCTCKLPJ-UHFFFAOYSA-N
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Description

Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is a chemical compound with the molecular formula C22H26N2O3 . It is related to other compounds such as Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate and Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine . Another related compound, imatinib, was synthesized by coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate can be analyzed based on its molecular formula C22H26N2O3 . The InChI string and Canonical SMILES can provide more detailed information about its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate include a molecular weight of 353.4 g/mol, XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 5 .

Scientific Research Applications

α-Alkylation of β-Aminobutanoates

Research by Seebach and Estermann (1987) on α-alkylation of β-aminobutanoates with lk-1.2-induction shows the preparation of enantiomerically pure 3-aminobutanoic acid derivatives, which are significant in synthetic organic chemistry for creating chiral building blocks used in drug synthesis and other applications (D. Seebach & H. Estermann, 1987).

Synthesis and Antiinflammatory Activity

Abignente et al. (1992) explored the synthesis and antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, demonstrating the chemical versatility of ethyl benzoyl derivatives in producing compounds with potential therapeutic applications (E. Abignente et al., 1992).

Serine Proteinase Inhibition

Ohno et al. (1980) investigated [Ethyl p -(6-guanidinohexanoyloxy) benzoate]methanesulfonate (FOY) as a serine proteinase inhibitor, highlighting its anticoagulant effects and potential in studying blood coagulation and thrombosis mechanisms (H. Ohno et al., 1980).

Anti-PAR4 Activity for Antiplatelet Drug Development

Chen et al. (2008) identified ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate as a potent inhibitor of PAR4-mediated platelet aggregation, showcasing the potential of ethyl benzoyl derivatives in developing new antiplatelet drugs (Hua-Sin Chen et al., 2008).

Gastroprotective Activity

Halabi et al. (2014) studied the gastroprotective effect of ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate against ethanol-induced gastric mucosal ulcer in rats, indicating the compound's therapeutic potential in protecting against gastric ulcers (M. F. Halabi et al., 2014).

properties

IUPAC Name

ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-9-5-8-19(15-20)21(25)18-7-4-6-17(14-18)16-24-12-10-23(2)11-13-24/h4-9,14-15H,3,10-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOFBVKCTCKLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643417
Record name Ethyl 3-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

CAS RN

898788-50-6
Record name Benzoic acid, 3-[3-[(4-methyl-1-piperazinyl)methyl]benzoyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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